molecular formula C10H10N4 B13286068 N-(pyrimidin-5-ylmethyl)pyridin-3-amine

N-(pyrimidin-5-ylmethyl)pyridin-3-amine

Cat. No.: B13286068
M. Wt: 186.21 g/mol
InChI Key: COKWNVKLCYKOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyrimidin-5-ylmethyl)pyridin-3-amine is an organic compound with the molecular formula C10H10N4. It is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol . This compound is of interest due to its unique structure, which includes both pyridine and pyrimidine rings, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-5-ylmethyl)pyridin-3-amine typically involves the reaction of pyridine-3-amine with pyrimidine-5-carbaldehyde. One common method includes the use of p-toluenesulfonic acid as a catalyst and toluene as a solvent. The reaction mixture is refluxed for several hours, followed by the removal of toluene under reduced pressure and the addition of methanol for further processing .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization and recrystallization techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-5-ylmethyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(pyrimidin-5-ylmethyl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(pyrimidin-5-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptor proteins, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyrimidin-5-ylmethyl)pyridin-3-amine is unique due to its specific arrangement of the pyridine and pyrimidine rings, which imparts distinct chemical and biological properties. This unique structure allows for versatile applications in various fields, including medicinal chemistry and material science .

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

N-(pyrimidin-5-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C10H10N4/c1-2-10(7-11-3-1)14-6-9-4-12-8-13-5-9/h1-5,7-8,14H,6H2

InChI Key

COKWNVKLCYKOAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NCC2=CN=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.